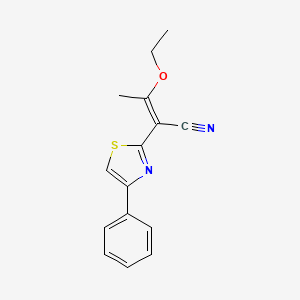
3-(2-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity due to the presence of multiple aromatic systems and heteroatoms.
Synthesis Analysis
The synthesis of related triazole derivatives often involves cyclization reactions. For instance, 2-amino- and 2-hydrazino-5-(3 or 4-pyridyl)-1,3,4-oxadiazoles have been prepared by reacting 2-chloro derivatives with corresponding amines or hydrazines, followed by heating with carbon disulphide and alcoholic potassium hydroxide to yield 1,3,4-oxadiazolo (2,3-C)-1,2,4-triazole 5-thiones . Similarly, triazole derivatives can be synthesized by treating 4-amino-triazoles with aldehydes and then reducing the products with NaBH4 . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of multiple aromatic rings that can engage in π-stacking interactions, as seen in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds . This suggests that the compound of interest may also exhibit similar molecular interactions, contributing to its stability and potential for forming crystalline structures.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cyclization and condensation. For example, 1,3,4-thiadiazoles and 1,2,4-triazoles have been synthesized by cyclization of thiosemicarbazides with concentrated H2SO4 or NaOH solution, respectively . Additionally, 1,3,4-oxadiazoles can be obtained by condensation of carbohydrazides with aromatic acids in the presence of POCl3 . These reactions highlight the reactivity of triazole derivatives and provide insight into potential reactions that the compound of interest might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of chlorophenyl and pyridyl groups suggests that the compound may have significant electron-withdrawing and electron-donating effects, respectively, which could affect its reactivity and interaction with biological targets. The antioxidant and antiradical activities of similar compounds have been screened, indicating that these derivatives can possess biological relevance . The compound's solubility, melting point, and stability would be determined by its specific functional groups and molecular interactions.
科学的研究の応用
Applications in Medicinal Chemistry
Amino-1,2,4-triazoles, closely related to the compound , are utilized as raw materials in the fine organic synthesis industry, contributing to the production of pharmaceuticals, dyes, and agricultural products. They play a significant role in synthesizing various drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects, highlighting their importance in developing treatments for various diseases (Nazarov et al., 2021).
Furthermore, derivatives of 1,3,4-oxadiazole, sharing a core structural motif with the chemical , have demonstrated a broad range of biological activities. These include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, among other medicinal applications, showcasing their therapeutic potential across various medical fields (Verma et al., 2019).
Applications in Organic Synthesis and Catalysis
1,2,3-Triazoles, including compounds similar to the one , are recognized for their stability and have found extensive use in click chemistry, contributing to the development of new drugs, bioconjugation, and materials science. Their synthesis via copper-catalyzed azide-alkyne cycloaddition reactions exemplifies their versatility in creating a wide array of biologically active molecules (de Souza et al., 2019).
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN7O/c16-10-3-1-2-4-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWULBXILSWVUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


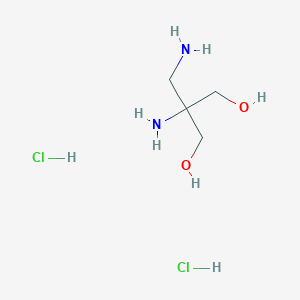

![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)
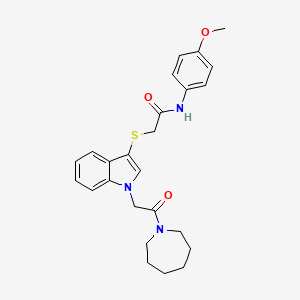
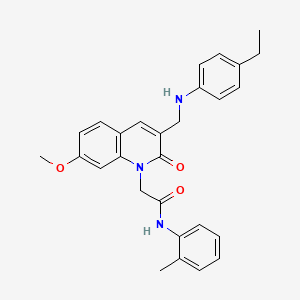
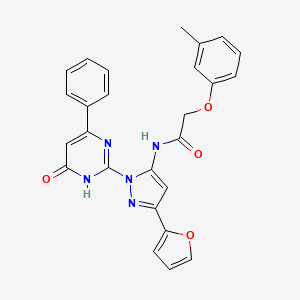
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)
